5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Neuropharmacology
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: may have applications in neuropharmacology due to its structure related to 2-phenylethylamines, which have a selective binding profile towards 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). These receptors are involved in various neurological processes and could make the compound a candidate for treating neurological disorders or as a tool in neuroscience research .
Mechanism of Action
Target of Action
It is structurally related to phenethylamine , which is known to interact with various targets such as primary amine oxidase and trypsin . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion .
Mode of Action
Phenethylamine, a structurally related compound, is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a structurally related compound, is involved in the shikimate pathway, which leads to the production of 2-phenylethanol, a compound with a rose-like aroma .
Pharmacokinetics
Phenethylamine, a structurally related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Phenethylamine, a structurally related compound, is known to act as a central nervous system stimulant in humans .
Action Environment
It is known that the production of related compounds, such as 2-phenylethanol, can be influenced by the fermentation environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFNSVDVOLQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350336 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-40-3 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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